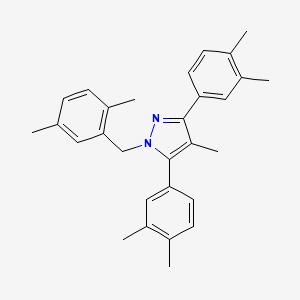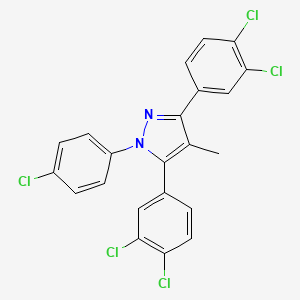![molecular formula C12H20N2S B10926371 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-cyclopropylthiourea](/img/structure/B10926371.png)
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-cyclopropylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA is an organic compound characterized by the presence of a cyclohexenyl group and a cyclopropyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with cyclopropyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process involves:
Preparation of 2-(1-cyclohexenyl)ethylamine: This can be synthesized by reacting cyclohexanone with a Grignard reagent to form 1-vinyl cyclohexanol, followed by chlorination and rearrangement to obtain (2-chloroethylene)cyclohexane.
Formation of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA: The 2-(1-cyclohexenyl)ethylamine is reacted with cyclopropyl isothiocyanate under mild conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The raw materials used are typically of industrial grade, and the reactions are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexenyl and cyclopropyl groups.
Reduction: Reduced forms of the thiourea moiety.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological pathways.
Disrupting Cellular Processes: Interfering with the normal functioning of cellular processes, leading to the inhibition of pathogen growth and replication.
Comparison with Similar Compounds
N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA can be compared with other similar compounds, such as:
N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-bromopyridyl)]-thiourea: Known for its potent inhibitory activity against multidrug-resistant human immunodeficiency virus-1.
N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-chloropyridyl)]-thiourea: Also effective against multidrug-resistant HIV-1, with similar mechanisms of action.
These comparisons highlight the unique structural features and biological activities of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-CYCLOPROPYLTHIOUREA, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H20N2S |
|---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-cyclopropylthiourea |
InChI |
InChI=1S/C12H20N2S/c15-12(14-11-6-7-11)13-9-8-10-4-2-1-3-5-10/h4,11H,1-3,5-9H2,(H2,13,14,15) |
InChI Key |
VKQKJCKGAFDSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10926288.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10926289.png)
![7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10926291.png)
![N-[4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10926297.png)
![N-(2-chloropyridin-3-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926302.png)
![2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10926312.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-[4-(2,6-dichlorobenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10926319.png)
![2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10926326.png)
![N-(4-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926328.png)
![3-{[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10926337.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10926355.png)
![14-methyl-16-(1-methylpyrazol-4-yl)-4-(4-nitrophenyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10926364.png)
